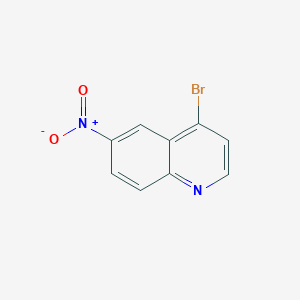
4-Bromo-6-nitroquinoline
概要
説明
4-Bromo-6-nitroquinoline is a chemical compound that is part of the quinoline family, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their wide range of biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related compounds, which can be useful for understanding the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the formation of the quinoline ring through various methods such as the Skraup synthesis, Friedländer synthesis, and the Knorr synthesis. For instance, the Knorr synthesis is a classical method for preparing quinolines, which involves the condensation of β-keto esters with anilines followed by cyclization . Similarly, the Friedländer synthesis is another approach that has been used to incorporate bromoquinoline into novel chelating ligands . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring. Substituents on the quinoline ring, such as bromo and nitro groups, can significantly influence the electronic properties of the molecule. For example, the presence of a nitro group is known to be electron-withdrawing, which can affect the reactivity of the compound . The molecular structure of this compound would include these substituents, which could be confirmed by spectroscopic methods such as NMR, as demonstrated in the synthesis of related compounds .
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, including nucleophilic substitutions, cyclocondensations, and reactions with carbene intermediates. For example, polymer-bound precursors have been used for the solid-phase synthesis of dihydroquinazoline derivatives, involving nucleophilic displacement followed by reduction and cyclocondensation . Additionally, the intramolecular reaction of a benzyl bromide with an α-imino carbene has been used to synthesize dihydroisoquinolines . These types of reactions could be relevant for the functionalization of this compound or for its transformation into other biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are influenced by the nature and position of substituents on the quinoline ring. Bromo and nitro groups are likely to increase the density and polarity of the molecule, which can affect its solubility in organic solvents and its interaction with biological targets. The synthesis and characterization of similar compounds, such as 6-bromoquinoline, provide insights into the optimization of reaction conditions and the effects of different substituents on the yield and properties of the final product .
科学的研究の応用
Synthesis of PI3K/mTOR Inhibitors
4-Bromo-6-nitroquinoline is an important intermediate in the synthesis of PI3K/mTOR inhibitors. It is synthesized through a multi-step process involving nitration, chlorination, alkylation, reduction, and substitution, and is a key component for the synthesis of quinoline inhibitors (Lei et al., 2015).
Application in Skraup-Type Synthesis
This compound is used in the Skraup-type synthesis of 3-bromoquinolin-6-ols. 4-Nitro- and 4-methoxyanilines are transformed into 3-bromo-6-nitroquinolines and 3-bromo-6-methoxyquinolines, which are then further converted into 3-bromoquinolin-6-ols, potentially carrying additional substituents (Lamberth et al., 2014).
Biological Evaluation as Anticancer Agents
Quinoline derivatives like 6-Bromo-5-nitroquinoline have been tested for biological activity against various cancer cell lines, showing significant antiproliferative activity. These compounds demonstrate potential for use in new anticancer drug development (Köprülü et al., 2018).
Potential Prodrug Systems for Reductive Activation
Novel 2-aryl-5-nitroquinolines have been synthesized as potential prodrug systems for bioreductive activation. These compounds are important for understanding the mechanism of drug activation and targeting in cancer therapy (Couch et al., 2008).
Reinvestigation of Reaction with Enamines
The reaction of 3-bromo-4-nitroquinoline 1-oxide with various enamines has been reinvestigated, providing insights into the multistep ionic process involved in these reactions. This research aids in understanding the complex chemical interactions and transformations in organic chemistry (Hamana et al., 1990).
Photolabile Protecting Groups for Carboxylic Acids
8-Bromo-7-hydroxyquinoline, a brominated hydroxyquinoline, is used as a photolabile protecting group for carboxylic acids. It shows greater efficiency than other esters and has potential applications in biochemistry and molecular biology (Fedoryak et al., 2002).
Novel Chelating Ligands Incorporation
6-Bromoquinoline derivatives have been synthesized via the Friedländer condensation, producing bidentate and tridentate derivatives. These compounds have applications in the field of coordination chemistry and molecular design (Hu et al., 2003).
Cytotoxic and Genotoxic Effects of Quinazolines
Substituted 4-anilinoquinazolines have been studied for their cytotoxic and genotoxic effects, showing potential as anticancer agents. These studies contribute to the development of new therapeutic agents (Jantová et al., 2001).
Synthesis of Fused Quinolines
The synthesis of 2,3-fused quinolines from 3-substituted quinoline 1-oxides has been explored, contributing to the synthesis of complex heterocyclic compounds (Miura et al., 1992).
Safety and Hazards
The safety data sheet for 4-Bromo-6-nitroquinoline indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
将来の方向性
Quinoline and its derivatives, including 4-Bromo-6-nitroquinoline, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry, and there is a growing interest in developing greener and more sustainable chemical processes for their synthesis . Future research may focus on improving the synthesis protocols and exploring new applications of these compounds .
作用機序
Target of Action
Quinoline and its derivatives, to which 4-bromo-6-nitroquinoline belongs, are known to interact with various biological targets due to their versatile applications in medicinal chemistry .
Mode of Action
Quinoline derivatives are known to undergo various chemical reactions, including nucleophilic and electrophilic substitution . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Quinoline derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (25305 g/mol) and its solid physical form suggest that it may have certain bioavailability characteristics .
Result of Action
It has been reported that 6-bromo-5-nitroquinoline, a related compound, exhibits high anti-proliferative, cytotoxic, and apoptotic effects on several cancer-cell lines . This suggests that this compound may have similar effects.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c to maintain its stability .
生化学分析
Biochemical Properties
The biochemical properties of 4-Bromo-6-nitroquinoline are not fully understood due to limited research. As a derivative of quinoline, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the bromine and nitro groups present in the compound .
Cellular Effects
Other quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies could investigate any transporters or binding proteins it interacts with and any effects on its localization or accumulation .
特性
IUPAC Name |
4-bromo-6-nitroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-8-3-4-11-9-2-1-6(12(13)14)5-7(8)9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEQWWQAYPZCRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10699242 | |
| Record name | 4-Bromo-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10699242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
860195-53-5 | |
| Record name | 4-Bromo-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10699242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



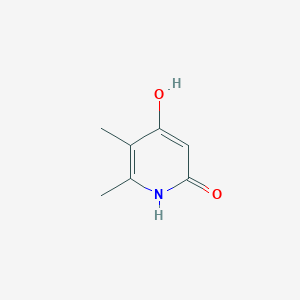
![(3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B3029976.png)
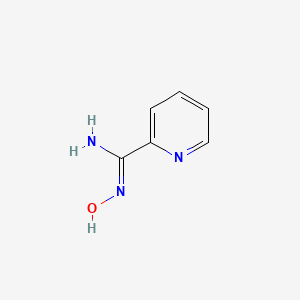
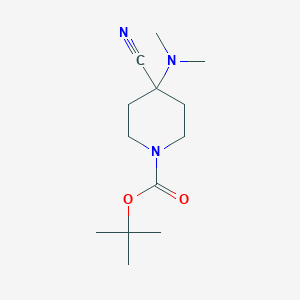
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B3029983.png)

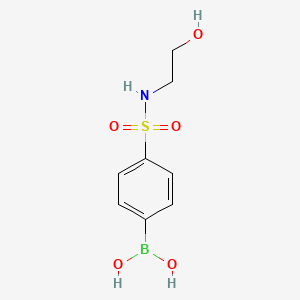
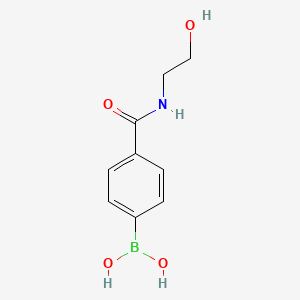

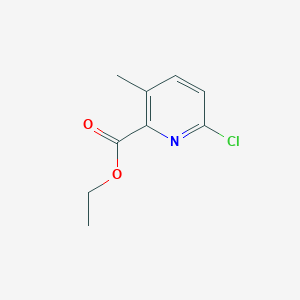


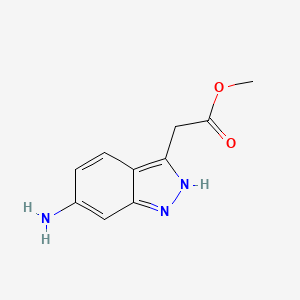
![5,12-Dibromo-2,9-bis(2-ethylhexyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B3029996.png)